molecular formula C19H17N7O2 B10982885 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B10982885
M. Wt: 375.4 g/mol
InChI Key: KFWYSULDUDSDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring, an oxadiazole ring, and a triazole ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The oxadiazole ring is often prepared via cyclization reactions involving hydrazides and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is unique due to its combination of three different heterocyclic rings, which confer a wide range of chemical and biological properties

Biological Activity

The compound 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of the compound features two significant pharmacophores: a pyridinyl oxadiazole and a triazolyl phenyl moiety. This combination is hypothesized to enhance its biological efficacy through multiple mechanisms.

PropertyValue
Molecular FormulaC16H16N6O2
Molecular Weight312.34 g/mol
CAS NumberNot specified

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have shown significant inhibition of COX enzymes, which are key players in inflammatory processes. The incorporation of the oxadiazole ring is believed to enhance COX inhibitory activity .
  • Antiviral Activity : Recent studies have indicated that derivatives of oxadiazole compounds exhibit antiviral properties against SARS-CoV-2. The compound's structural features may contribute to its effectiveness in inhibiting viral replication .
  • Cytotoxicity : Preliminary assessments have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values for related compounds suggest a promising therapeutic index .

1. Anti-inflammatory Activity

A study focusing on similar oxadiazole derivatives demonstrated their ability to selectively inhibit COX enzymes with IC50 values in the nanomolar range. The introduction of the triazole moiety was found to enhance selectivity towards COX-2 over COX-1, suggesting a favorable side effect profile .

2. Anticancer Potential

Research evaluating the cytotoxic effects of oxadiazole derivatives revealed that certain compounds exhibited significant growth inhibition in cancer cell lines such as PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma). The most active derivatives showed IC50 values as low as 20 nM against HDAC-1, indicating strong antitumor activity .

3. Antiviral Efficacy

In a recent antiviral profiling study, a related oxadiazole compound demonstrated an EC50 value of 4.7 µM against SARS-CoV-2 with a CC50 value of 21 µM, highlighting its potential as a lead compound for further development .

Properties

Molecular Formula

C19H17N7O2

Molecular Weight

375.4 g/mol

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C19H17N7O2/c27-17(5-6-18-24-19(25-28-18)15-7-9-20-10-8-15)23-16-3-1-14(2-4-16)11-26-13-21-12-22-26/h1-4,7-10,12-13H,5-6,11H2,(H,23,27)

InChI Key

KFWYSULDUDSDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.